molecular formula C11H10ClNO B13507023 2-(Chloromethyl)-7-methoxyquinoline CAS No. 168083-31-6

2-(Chloromethyl)-7-methoxyquinoline

Cat. No.: B13507023
CAS No.: 168083-31-6
M. Wt: 207.65 g/mol
InChI Key: OROJLIMKSCWUMK-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-7-methoxyquinoline is a chemical compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a quinoline core with a chloromethyl group at the 2-position and a methoxy group at the 7-position, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)-7-methoxyquinoline typically involves the chloromethylation of 7-methoxyquinoline. One common method is the Blanc chloromethylation, which uses formaldehyde and hydrogen chloride in the presence of a Lewis acid catalyst such as zinc chloride . The reaction proceeds under acidic conditions, where the formaldehyde carbonyl is protonated, making the carbon more electrophilic. The aromatic pi-electrons of the quinoline ring then attack the aldehyde, followed by rearomatization to form the chloromethylated product.

Industrial Production Methods

Industrial production of this compound may involve similar chloromethylation processes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often using continuous flow reactors to ensure consistent product quality. The use of advanced purification techniques such as recrystallization and chromatography is common to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)-7-methoxyquinoline undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, and alcohols.

    Oxidation Reactions: The methoxy group can be oxidized to form quinoline derivatives with different functional groups.

    Reduction Reactions: The quinoline ring can be reduced under specific conditions to form dihydroquinoline derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of 2-(aminomethyl)-7-methoxyquinoline or 2-(thiocyanatomethyl)-7-methoxyquinoline.

    Oxidation: Formation of 7-methoxyquinoline-2-carboxylic acid.

    Reduction: Formation of 2-(chloromethyl)-1,2-dihydro-7-methoxyquinoline.

Scientific Research Applications

2-(Chloromethyl)-7-methoxyquinoline has several applications in scientific research:

    Medicinal Chemistry: Used as an intermediate in the synthesis of potential therapeutic agents, including antimalarial and anticancer drugs.

    Biological Studies: Employed in the study of enzyme inhibitors and receptor modulators.

    Industrial Applications: Utilized in the production of dyes, pigments, and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-7-methoxyquinoline depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the target enzyme, thereby blocking its activity. The chloromethyl group can form covalent bonds with nucleophilic residues in proteins, leading to irreversible inhibition. The methoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Chloromethyl)quinoline
  • 7-Methoxyquinoline
  • 2-(Bromomethyl)-7-methoxyquinoline

Uniqueness

2-(Chloromethyl)-7-methoxyquinoline is unique due to the presence of both the chloromethyl and methoxy groups, which confer distinct reactivity and biological activity. The combination of these functional groups allows for versatile chemical modifications and enhances the compound’s potential in drug discovery and development.

Properties

CAS No.

168083-31-6

Molecular Formula

C11H10ClNO

Molecular Weight

207.65 g/mol

IUPAC Name

2-(chloromethyl)-7-methoxyquinoline

InChI

InChI=1S/C11H10ClNO/c1-14-10-5-3-8-2-4-9(7-12)13-11(8)6-10/h2-6H,7H2,1H3

InChI Key

OROJLIMKSCWUMK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C=CC(=N2)CCl

Origin of Product

United States

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